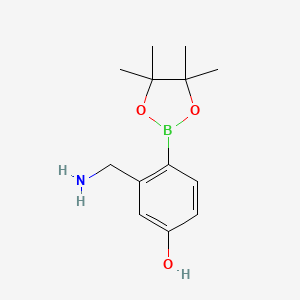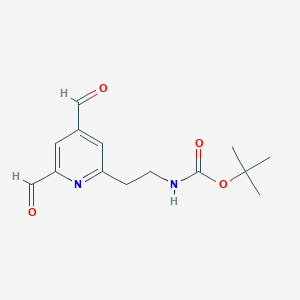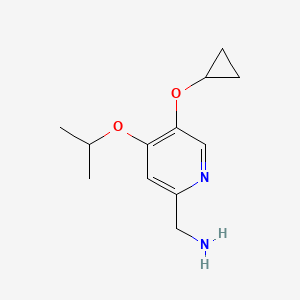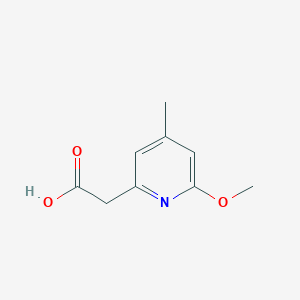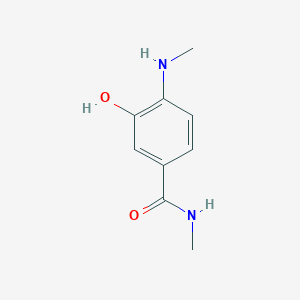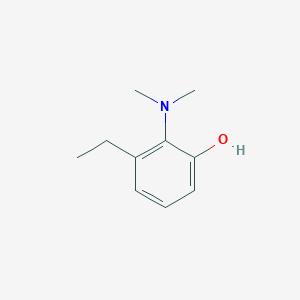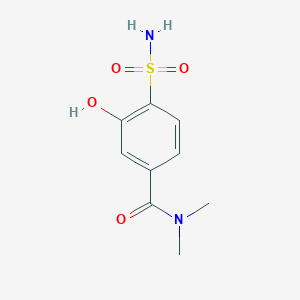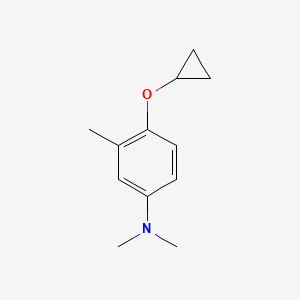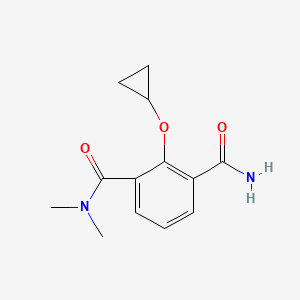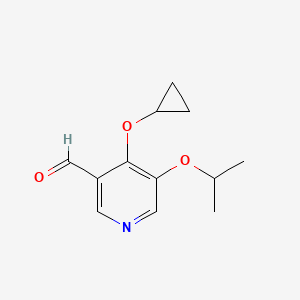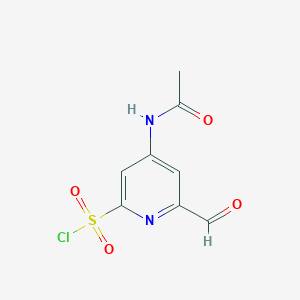
4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride is a chemical compound with a complex structure that includes an acetylamino group, a formyl group, and a sulfonyl chloride group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 4-aminopyridine, which is then acetylated to form 4-acetylaminopyridine. This intermediate is further reacted with formylating agents to introduce the formyl group at the 6-position. Finally, the sulfonyl chloride group is introduced using chlorosulfonic acid or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and alcohols are used under basic or neutral conditions.
Major Products Formed
Oxidation: 4-(Acetylamino)-6-carboxypyridine-2-sulfonyl chloride.
Reduction: 4-(Acetylamino)-6-hydroxymethylpyridine-2-sulfonyl chloride.
Substitution: Various sulfonamide or sulfonate ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modifying their function. The molecular targets and pathways involved can vary widely depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
4-Acetylaminopyridine: Lacks the formyl and sulfonyl chloride groups.
6-Formylpyridine-2-sulfonyl chloride: Lacks the acetylamino group.
4-Aminopyridine-2-sulfonyl chloride: Lacks the formyl and acetyl groups.
Uniqueness
4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride is unique due to the presence of all three functional groups (acetylamino, formyl, and sulfonyl chloride) on the pyridine ring.
Propiedades
Fórmula molecular |
C8H7ClN2O4S |
|---|---|
Peso molecular |
262.67 g/mol |
Nombre IUPAC |
4-acetamido-6-formylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O4S/c1-5(13)10-6-2-7(4-12)11-8(3-6)16(9,14)15/h2-4H,1H3,(H,10,11,13) |
Clave InChI |
MOGDPAXPSZHKIV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=NC(=C1)S(=O)(=O)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841560.png)
